molecular formula C21H21F3O4 B1574317 DS-3032b

DS-3032b

Cat. No. B1574317
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

  • Therapeutic Potential in Neuroblastoma

    • DS-3032b, a novel MDM2 inhibitor, has shown promise in treating high-risk neuroblastoma. It enhances TP53 target gene expression and induces cell cycle arrest, senescence, and apoptosis in neuroblastoma cell lines. Importantly, it reactivates TP53 signaling in neuroblastoma cells with wildtype TP53, regardless of MYCN amplification, but is less effective in cells with TP53 mutations or dominant-negative TP53 mutants. In vivo studies demonstrated that oral administration of DS-3032b inhibited tumor growth and prolonged survival in a murine model of high-risk neuroblastoma (Arnhold et al., 2017).
  • Mechanistic Insights and Predictive Biomarkers

    • DS-3032b disrupts the MDM2-p53 interaction in tumor cells, leading to increased p21 and PUMA mRNA levels in osteosarcoma cell lines. It is effective primarily in p53 wildtype cell lines. A study identified a 175-gene signature predictive of sensitivity to MDM2 inhibitors, including DS-3032b, in a panel of molecularly-annotated cancer cell lines. This signature, along with TP53 mutation status, could enhance the identification of tumors likely to respond to DS-3032b treatment (Nakamaru et al., 2015).
  • Phase I Clinical Trial in Advanced Solid Tumors and Lymphomas

    • A Phase I dose escalation study of DS-3032b in patients with advanced solid tumors and lymphomas aimed to determine the recommended Phase 2 dose and characterize safety, tolerability, pharmacokinetic, and pharmacodynamic profiles. The study found that DS-3032b was generally well-tolerated and showed preliminary evidence of clinical activity, especially in patients with well-differentiated/de-differentiated liposarcoma, a tumor type where MDM2 is often amplified (Bauer et al., 2015).
  • Molecular Docking Studies

    • Molecular docking studies of DS-3032b with the MDM2 protein have demonstrated a stable interaction, suggesting its potential as an effective inhibitor of MDM2 and a promising therapeutic agent in oncology. The study analyzed the chemical bonds and interaction stability between DS-3032b and MDM2, supporting the therapeutic efficiency of DS-3032b (Mota et al., 2022).
  • Applications in Hematological Malignancies

    • DS-3032b has also been studied in patients with hematological malignancies, demonstrating its potential as a treatment option. The study focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics, as well as preliminary efficacy in patients with relapsed/refractory AML and high-risk MDS. Clinical activity was observed, including reductions in bone marrow blasts and complete remission in some AML patients (Dinardo et al., 2016).

properties

Molecular Formula

C21H21F3O4

Appearance

Solid powder

synonyms

DS3032b;  DS-3032b;  DS 3032b.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.